molecular formula C12H7BrCl2O B6383545 3-Bromo-5-(2,5-dichlorophenyl)phenol CAS No. 1262003-95-1

3-Bromo-5-(2,5-dichlorophenyl)phenol

Cat. No.: B6383545
CAS No.: 1262003-95-1
M. Wt: 317.99 g/mol
InChI Key: PVROTMRGZIPWRP-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,5-dichlorophenyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(2,5-dichlorophenyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phenols or aromatic compounds.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic derivatives.

    Reduction Reactions: Formation of hydroxy derivatives or dehalogenated products.

Scientific Research Applications

3-Bromo-5-(2,5-dichlorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,5-dichlorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2,5-dichlorophenyl)phenol
  • 3-Bromo-4-(2,5-dichlorophenyl)phenol
  • 3-Bromo-5-(2,3-dichlorophenyl)phenol

Uniqueness

3-Bromo-5-(2,5-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-(2,5-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2O/c13-8-3-7(4-10(16)5-8)11-6-9(14)1-2-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROTMRGZIPWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686451
Record name 5-Bromo-2',5'-dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-95-1
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-2′,5′-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2',5'-dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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